molecular formula C25H27N3O3 B11232088 2-[2-oxo-4-(piperidin-1-ylcarbonyl)quinolin-1(2H)-yl]-N-(2-phenylethyl)acetamide

2-[2-oxo-4-(piperidin-1-ylcarbonyl)quinolin-1(2H)-yl]-N-(2-phenylethyl)acetamide

Cat. No.: B11232088
M. Wt: 417.5 g/mol
InChI Key: BSGRKLXPSPFTER-UHFFFAOYSA-N
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Description

2-[2-oxo-4-(piperidin-1-ylcarbonyl)quinolin-1(2H)-yl]-N-(2-phenylethyl)acetamide is a complex organic compound with a unique structure that combines a quinoline core with a piperidine and phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-oxo-4-(piperidin-1-ylcarbonyl)quinolin-1(2H)-yl]-N-(2-phenylethyl)acetamide typically involves multi-step organic reactions. The process begins with the formation of the quinoline core, followed by the introduction of the piperidine and phenylethyl groups. Common reagents used in these reactions include acetic anhydride, piperidine, and phenylethylamine. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications.

Chemical Reactions Analysis

Types of Reactions

2-[2-oxo-4-(piperidin-1-ylcarbonyl)quinolin-1(2H)-yl]-N-(2-phenylethyl)acetamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can modify the quinoline core or the piperidine group.

    Substitution: Various substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.

Scientific Research Applications

2-[2-oxo-4-(piperidin-1-ylcarbonyl)quinolin-1(2H)-yl]-N-(2-phenylethyl)acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-oxo-4-(piperidin-1-ylcarbonyl)quinolin-1(2H)-yl]-N-(2-phenylethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Properties

Molecular Formula

C25H27N3O3

Molecular Weight

417.5 g/mol

IUPAC Name

2-[2-oxo-4-(piperidine-1-carbonyl)quinolin-1-yl]-N-(2-phenylethyl)acetamide

InChI

InChI=1S/C25H27N3O3/c29-23(26-14-13-19-9-3-1-4-10-19)18-28-22-12-6-5-11-20(22)21(17-24(28)30)25(31)27-15-7-2-8-16-27/h1,3-6,9-12,17H,2,7-8,13-16,18H2,(H,26,29)

InChI Key

BSGRKLXPSPFTER-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC(=O)N(C3=CC=CC=C32)CC(=O)NCCC4=CC=CC=C4

Origin of Product

United States

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